Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate: is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of methyl glycinate with 3-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinates or sulfides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfinates and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)alaninate
- Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)valinate
- Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)leucinate
Comparison: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and bioactivity profiles. These differences make it a valuable compound for various applications, as it can offer unique advantages over similar compounds in specific contexts.
Biological Activity
Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C16H17NO4S
Molecular Weight: 335.38 g/mol
The compound features a methoxyphenyl group, a phenylsulfonyl moiety, and a glycine backbone, which contribute to its unique pharmacological properties. The presence of the sulfonyl group is particularly significant as it often enhances solubility and bioavailability.
This compound's biological activity can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: The sulfonamide group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: The methoxyphenyl group may enhance binding affinity to specific receptors, influencing signal transduction pathways.
Antimicrobial Activity
In preliminary studies, this compound has shown promising antimicrobial properties. For instance, it was evaluated against several bacterial strains, demonstrating significant inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that it reduces the secretion of TNF-α and IL-6 in activated macrophages, suggesting a role in modulating immune responses.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional sulfonamides . -
Anti-inflammatory Mechanism:
A recent investigation into the anti-inflammatory mechanisms revealed that this compound significantly inhibited NF-κB activation in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy and phenyl groups can significantly influence biological activity. For example:
- Methoxy Substitution: The presence of the methoxy group enhances solubility and receptor binding.
- Sulfonamide Variations: Altering the sulfonamide nitrogen can affect enzyme inhibition potency.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-methoxyanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-14-8-6-7-13(11-14)17(12-16(18)22-2)23(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMQNSGOFPCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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